molecular formula C19H19N5O2 B6431250 N-[4-(1H-imidazol-1-yl)phenyl]-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903142-19-7

N-[4-(1H-imidazol-1-yl)phenyl]-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No. B6431250
CAS RN: 1903142-19-7
M. Wt: 349.4 g/mol
InChI Key: IKGULJMNJVALLC-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . It’s also related to aniline and substituted anilines, which are organic compounds containing an aminobenzene moiety .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of a related compound was achieved by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d] imidazol-2-yl)benzenamine via a one-pot three-step procedure . Another method involved the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction . The title compound, N-(4-(1H-benzo[d]imidazol-2-yl) phenyl)-3-benzoyl thiourea, was synthesized and further examined by Hirshfeld surface analysis .


Chemical Reactions Analysis

Imidazole-containing compounds have a broad range of chemical and biological properties . They have been shown to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, FTIR can provide information about functional groups present in the compound . The compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives show significant antimicrobial activity. They have been found to be effective against various bacterial strains such as S. aureus, B. subtilis, and E. coli .

Anti-inflammatory Activity

Imidazole compounds have been reported to possess anti-inflammatory properties. They can potentially be used in the development of new drugs for treating inflammatory conditions .

Antitumor Activity

Imidazole derivatives have shown promising results in the field of cancer research. They exhibit antitumor activity, making them potential candidates for the development of new anticancer drugs .

Antidiabetic Activity

Imidazole compounds have been found to exhibit antidiabetic activity. This suggests their potential use in the treatment of diabetes .

Antiviral Activity

Imidazole derivatives have demonstrated antiviral properties. They could potentially be used in the development of new antiviral drugs .

Antioxidant Activity

Imidazole compounds have been reported to possess antioxidant properties. This suggests their potential use in combating oxidative stress-related disorders .

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities. This indicates their potential use in the treatment of parasitic infections .

Ulcerogenic Activity

Imidazole compounds have been found to exhibit ulcerogenic activity. This suggests their potential use in the treatment of ulcers .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the specific effects would likely depend on the compound’s targets and mode of action.

Safety and Hazards

Safety and hazards associated with the compound would depend on its specific properties. General precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

N-(4-imidazol-1-ylphenyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-23-18(25)11-14-10-13(2-7-17(14)22-23)19(26)21-15-3-5-16(6-4-15)24-9-8-20-12-24/h3-6,8-9,11-13H,2,7,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGULJMNJVALLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-imidazol-1-yl)phenyl]-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

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